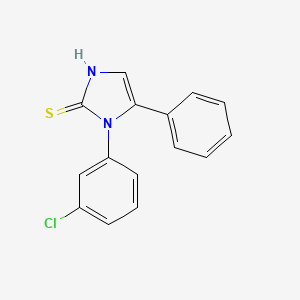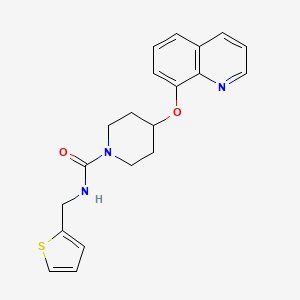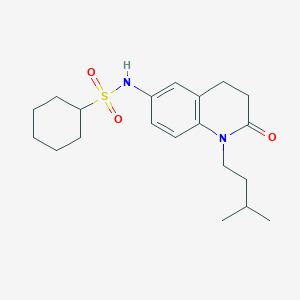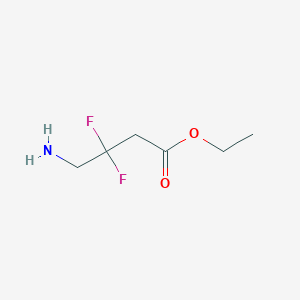![molecular formula C12H6F6N2O2 B2379463 6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione CAS No. 51031-76-6](/img/structure/B2379463.png)
6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized and studied for its biological activity. In
科学的研究の応用
Synthesis and Chemical Properties
6-(Trifluoromethyl)pyrimidine derivatives are utilized in various synthesis processes. For instance, Takahashi et al. (2004) demonstrated the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones from 6-aminouracils, highlighting the compound's role in forming complex chemical structures (Takahashi, Nagaoka, & Inoue, 2004). Additionally, Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds using 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine, further showcasing the compound's versatility in chemical synthesis (Liu, 2013).
Herbicidal Applications
In the agricultural sector, 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and shown to possess herbicidal activities. Huazheng (2013) reported that certain synthesized compounds exhibited significant herbicidal activities, particularly against Brassica napus (Huazheng, 2013).
Molecular Interactions and Stability
Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, observing interesting interactions such as the C–F···C=O interaction, which may impact the molecule's stability and conformation (Sukach et al., 2015). This research contributes to understanding the molecular properties and potential applications of such compounds.
Structural Characterization
The structural characterization of C-6 fluoroalkylated pyrimidine derivatives has been a focus area, providing insights into their molecular structure and potential applications. Kristafor et al. (2009) confirmed structures of various fluoroalkylated pyrimidines through NMR and IR spectra, aiding in the comprehension of their chemical properties (Kristafor et al., 2009).
Biological Applications
While your requirement excludes drug use and dosage information, it's noteworthy that these compounds have been researched for their potential biological and therapeutic applications. For instance, Buckheit et al. (2007) explored the structure-activity relationships of pyrimidinedione derivatives as HIV inhibitors, indicating the biological relevance of these compounds in medical research (Buckheit, Hartman, Watson, Kwon, Lee, Lee, Kang, Chung, & Cho, 2007).
特性
IUPAC Name |
6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O2/c13-11(14,15)6-2-1-3-7(4-6)20-9(21)5-8(12(16,17)18)19-10(20)22/h1-5H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOGLUHUVIYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)

![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)
![Propyl {[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2379387.png)


![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)

![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)

![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)